molecular formula C21H16N2O4 B2749862 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide CAS No. 922082-37-9

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide

Cat. No. B2749862
CAS RN: 922082-37-9
M. Wt: 360.369
InChI Key: PHZVBDBSLYVLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide, also known as ODZ10117, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of dibenzoxazepines and has been found to have potential applications in various fields of research.

Scientific Research Applications

  • Synthesis and Antiallergic Activity : A study by Ohshima et al. (1992) described the synthesis of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, structurally related to N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide. These compounds were found to be orally active antiallergic agents, showing potent inhibitory effects on homologous passive cutaneous anaphylaxis in rats and IgG1-mediated bronchoconstriction in guinea pigs (Ohshima et al., 1992).

  • Polyfluorinated Dibenzoxazepines : Research by Gerasimova et al. (1989) explored polyfluorinated dibenz[b,f][1,4]oxazepines, which exhibit a variety of biological activities, mostly affecting the central nervous system. The study presented an approach to synthesize these compounds, revealing their potential in creating analogues of psychotropic agents (Gerasimova et al., 1989).

  • Asymmetric Alkynylation : A 2014 study by Ren et al. achieved asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines. This process facilitated the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, offering a method for creating heterocyclic products with specific structural properties (Ren et al., 2014).

  • Catalytic Enantioselective Aza-Reformatsky Reaction : Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, showing potential in the development of chiral β-amino esters (Munck et al., 2017).

  • Biomass-Involved Strategy for Synthesis : Zhang et al. (2015) established an efficient method for assembling novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, using a biomass-derived process. This approach highlights the diverse applications of these compounds in synthesizing various benzo-fused N-heterocycles (Zhang et al., 2015).

properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-20(13-26-15-6-2-1-3-7-15)22-14-10-11-18-16(12-14)21(25)23-17-8-4-5-9-19(17)27-18/h1-12H,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZVBDBSLYVLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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